molecular formula C11H15N3O4S2 B2687676 N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1236257-22-9

N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

Cat. No. B2687676
CAS RN: 1236257-22-9
M. Wt: 317.38
InChI Key: UGOJNDDKNVXKEX-UHFFFAOYSA-N
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Description

N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide, also known as CTM-PC, is a synthetic compound that belongs to the pyrrolidine class of drugs. It has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Characterization

  • Research has demonstrated the utility of related amide compounds in facilitating Cu-catalyzed coupling reactions, showcasing the potential of N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide in synthetic chemistry. These methodologies allow for the creation of pharmaceutically important compounds with good to excellent yields (Ma et al., 2017).
  • The synthesis and characterization of polyamides and poly(amide-imide)s derived from related compounds have been explored, indicating the broad applicability of such amides in polymer science for creating materials with desirable thermal and solubility properties (Saxena et al., 2003).

Chemical Properties and Applications

  • The electropolymerization of poly(3-methylthiophene) in pyrrolidinium-based ionic liquids, utilizing related chemical structures, highlights the potential of N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide in the development of hybrid supercapacitors, demonstrating its significant role in advancing energy storage technologies (Biso et al., 2008).

Potential as a Precursor in Chemical Synthesis

  • Studies on the molecular interaction of related compounds with biological receptors suggest the structural utility of N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide in drug design and development, providing insights into how modifications can affect binding affinity and activity (Shim et al., 2002).
  • The synthesis and evaluation of Schiff’s bases and 2-azetidinones from related structures have been investigated for their antidepressant and nootropic activities, indicating the potential pharmaceutical applications of N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide and its derivatives (Thomas et al., 2016).

properties

IUPAC Name

N-(3-carbamoylthiophen-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S2/c1-20(17,18)14-5-2-3-8(14)10(16)13-11-7(9(12)15)4-6-19-11/h4,6,8H,2-3,5H2,1H3,(H2,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOJNDDKNVXKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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